molecular formula C14H20O B2836650 1-(1-Phenylcyclohexyl)ethanol CAS No. 6555-65-3

1-(1-Phenylcyclohexyl)ethanol

Cat. No. B2836650
CAS RN: 6555-65-3
M. Wt: 204.313
InChI Key: QZZWLLJAUUMFDV-UHFFFAOYSA-N
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Description

“1-(1-Phenylcyclohexyl)ethanol” is a chemical compound that is related to Phencyclidine (PCP), a hallucinogen formerly used as a veterinary anesthetic . It is a synthetic arylcycloalkylamine . It is available for research use only.


Synthesis Analysis

The synthesis of “1-(1-Phenylcyclohexyl)ethanol” and its analogs involves modifications in the aromatic, cyclohexyl, and amine moieties of PCP . New derivatives were synthesized with changes in these substituting moieties .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 1-(1-Phenylcyclohexyl)ethanol, an analog of Phencyclidine (PCP), is the NMDA (N-methyl-D-aspartate) receptor , a subcategory of the glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in cognitive functions and memory .

Mode of Action

1-(1-Phenylcyclohexyl)ethanol acts as a noncompetitive antagonist of the NMDA receptor . This means it binds to a site different from the active site, leading to a conformational change that inhibits the receptor’s function . This results in the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .

Biochemical Pathways

The compound’s antagonistic action on the NMDA receptor affects several biochemical pathways. It leads to the release and decreased reabsorption of monoaminergic neurotransmitters . This interaction with neurotransmitter systems in the central nervous system can lead to a variety of pharmacological behaviors, including analgesic, anticonvulsant, antianxiety, and antidepressant effects .

Pharmacokinetics

PCP is a weak base with a pKa of 8.6 and is soluble in water and ethanol , which may suggest similar properties for 1-(1-Phenylcyclohexyl)ethanol.

Result of Action

The molecular and cellular effects of 1-(1-Phenylcyclohexyl)ethanol’s action are primarily due to its antagonistic effect on the NMDA receptor. This leads to changes in the function of neurons, affecting cognitive and other functions of the nervous system . In animal models, some analogs of PCP have shown potential in decreasing acute thermal and chemical pains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1-Phenylcyclohexyl)ethanol. It’s important to note that the compound’s stability and solubility can affect its distribution and bioavailability in different environments .

properties

IUPAC Name

1-(1-phenylcyclohexyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-12(15)14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZWLLJAUUMFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCCC1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylcyclohexyl)ethanol

CAS RN

6555-65-3
Record name 1-(1-phenylcyclohexyl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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